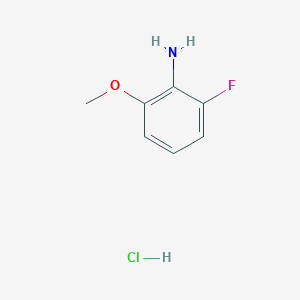

2-Fluoro-6-methoxyaniline hydrochloride

Description

Properties

IUPAC Name |

2-fluoro-6-methoxyaniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8FNO.ClH/c1-10-6-4-2-3-5(8)7(6)9;/h2-4H,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXLNMOPTWPLODQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80332619 | |

| Record name | 2-fluoro-6-methoxyaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049790-78-4 | |

| Record name | 2-fluoro-6-methoxyaniline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80332619 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Fluoro-6-methoxyaniline Hydrochloride: A Key Building Block for Pharmaceutical and Agrochemical Innovation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2-Fluoro-6-methoxyaniline hydrochloride is a crucial chemical intermediate, distinguished by the strategic placement of fluoro and methoxy groups on an aniline scaffold. This unique substitution pattern imparts desirable properties that are highly sought after in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical sectors. The hydrochloride salt form often provides enhanced stability and improved handling characteristics compared to the free base, making it a valuable reagent in multi-step synthetic pathways. This guide provides a comprehensive overview of the molecular and physical properties of 2-Fluoro-6-methoxyaniline hydrochloride, detailed synthetic protocols, key applications, and essential safety information, serving as a vital resource for researchers and developers in the chemical sciences.

Molecular Profile and Physicochemical Properties

2-Fluoro-6-methoxyaniline hydrochloride is the salt of the aromatic amine 2-fluoro-6-methoxyaniline. The presence of a fluorine atom can enhance metabolic stability and binding affinity of derivative compounds, while the methoxy group can influence solubility and electronic properties.

Key Chemical Identifiers and Properties

| Property | Value | Source |

| Chemical Name | 2-Fluoro-6-methoxyaniline hydrochloride | N/A |

| Molecular Formula | C₇H₉ClFNO | [1] |

| Molecular Weight | 177.60 g/mol | [1] |

| CAS Number | 1049790-78-4 | [1] |

| Appearance | Typically a solid | Inferred from salt form |

| Storage | Inert atmosphere, room temperature | [1] |

For the corresponding free base, 2-Fluoro-6-methoxyaniline (CAS: 446-61-7):

| Property | Value | Source |

| Molecular Formula | C₇H₈FNO | [2] |

| Molecular Weight | 141.14 g/mol | [2][3] |

| Appearance | Clear, peach or khaki-colored liquid | [3] |

| Boiling Point | ~208 °C | [3] |

| Density | ~1.176 g/cm³ | [3] |

Synthesis and Purification

The synthesis of 2-Fluoro-6-methoxyaniline hydrochloride is typically achieved in a two-stage process: the synthesis of the free aniline base followed by its conversion to the hydrochloride salt.

Part I: Synthesis of 2-Fluoro-6-methoxyaniline (Free Base)

A common and efficient method for the synthesis of 2-Fluoro-6-methoxyaniline is the catalytic reduction of the corresponding nitro precursor, 3-fluoro-2-nitroanisole.[3]

Reaction Scheme:

A representative synthesis workflow.

Experimental Protocol:

-

Reaction Setup: To a Parr reactor, add 10% Palladium on carbon (Pd/C) catalyst and ethanol.

-

Addition of Starting Material: Add 1-fluoro-3-methoxy-2-nitrobenzene to the reactor.

-

Hydrogenation: Evacuate the reactor and then introduce hydrogen gas to a pressure of 50 psi.

-

Reaction: Shake the reaction mixture for 5 hours under the hydrogen atmosphere.

-

Work-up: Upon completion, filter the reaction mixture through Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 2-fluoro-6-methoxyaniline as a colorless oil.

Characterization of 2-Fluoro-6-methoxyaniline:

-

¹H NMR (400 MHz, CDCl₃): δ 3.75 (br s, 2H, NH₂), 3.86 (s, 3H, OCH₃), 6.58-6.71 (m, 3H, Ar-H).

-

LC-MS: [M+H]⁺ = 142.

Part II: Synthesis of 2-Fluoro-6-methoxyaniline Hydrochloride

The hydrochloride salt is prepared by treating the free base with hydrochloric acid.

Reaction Scheme:

Conversion of the free base to the hydrochloride salt.

General Experimental Protocol:

-

Dissolution: Dissolve the purified 2-Fluoro-6-methoxyaniline in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Slowly add a solution of hydrogen chloride (e.g., as a solution in diethyl ether or as a gas) to the stirred solution of the aniline.

-

Precipitation: The hydrochloride salt will precipitate out of the solution.

-

Isolation: Collect the solid precipitate by filtration.

-

Purification: Wash the solid with the anhydrous solvent used for the reaction to remove any unreacted starting material and excess HCl.

-

Drying: Dry the purified 2-Fluoro-6-methoxyaniline hydrochloride under vacuum.

Applications in Drug Discovery and Agrochemicals

2-Fluoro-6-methoxyaniline is a versatile building block in the synthesis of a variety of biologically active molecules.

Pharmaceutical Applications:

The unique substitution pattern of this aniline makes it a valuable precursor for the synthesis of active pharmaceutical ingredients (APIs). The fluorine atom can be strategically incorporated to:

-

Enhance Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the half-life of a drug.[4]

-

Improve Binding Affinity: The high electronegativity of fluorine can lead to favorable interactions with biological targets.[4]

-

Modulate Lipophilicity: Fluorine substitution can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile.[4]

Agrochemical Applications:

In the agrochemical industry, 2-Fluoro-6-methoxyaniline is used in the development of novel:

-

Herbicides

-

Insecticides

-

Fungicides

The incorporation of fluorine can lead to increased biological activity and improved environmental profiles of these agricultural products.[4]

Safety and Handling

2-Fluoro-6-methoxyaniline hydrochloride and its free base are hazardous chemicals and should be handled with appropriate safety precautions.

Hazard Statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

-

P264: Wash skin thoroughly after handling.[1]

-

P270: Do not eat, drink or smoke when using this product.[1]

-

P271: Use only outdoors or in a well-ventilated area.[1]

-

P280: Wear protective gloves/ eye protection/ face protection.[1]

-

P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[1]

-

P302+P352: IF ON SKIN: Wash with plenty of water.[1]

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles.

-

Skin Protection: Wear protective gloves and clothing.

-

Respiratory Protection: Use a NIOSH/MSHA-approved respirator when ventilation is inadequate.

Storage:

-

Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Conclusion

2-Fluoro-6-methoxyaniline hydrochloride is a valuable and versatile chemical intermediate with significant applications in the development of new pharmaceuticals and agrochemicals. Its synthesis is well-established, and its unique structural features offer chemists a powerful tool for molecular design. Proper handling and storage are essential to ensure safety in the laboratory and manufacturing settings. This guide provides a foundational understanding of this important compound, empowering researchers to leverage its properties in their synthetic endeavors.

References

-

Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline. (URL: [Link])

-

The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis. (URL: [Link])

-

2-Fluoro-6-methoxyaniline | C7H8FNO | CID 459253 - PubChem. National Center for Biotechnology Information. (URL: [Link])

-

Benzenamine, 2-fluoro-4-methoxy- - Organic Syntheses Procedure. (URL: [Link])

- CN112358404A - Preparation method of 2-chloro-6-methylaniline - Google P

-

New Journal of Chemistry Supporting Information. (URL: [Link])

-

Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. (URL: [Link])

-

2-Fluoroaniline | C6H6FN | CID 9584 - PubChem. National Center for Biotechnology Information. (URL: [Link])

-

Chemical Properties of p-Fluoroaniline (CAS 371-40-4) - Cheméo. (URL: [Link])

-

2-Fluoro-6-methoxyaniline | C7H8FNO | CID 459253 - PubChem. National Center for Biotechnology Information. (URL: [Link])

-

178671-97-1 4-Fluoro-2-methoxyaniline, HCl 4-氟-2-甲氧基苯胺盐酸盐 - Win-Win Chemical. (URL: [Link])

Sources

An In-Depth Technical Guide to the Solubility Profile of 2-Fluoro-6-methoxyaniline Hydrochloride

Executive Summary

This technical guide provides a comprehensive analysis of the solubility profile of 2-Fluoro-6-methoxyaniline hydrochloride (CAS: 1049790-78-4). Solubility is a critical physicochemical parameter in drug development, profoundly influencing a compound's bioavailability, formulation feasibility, and the reliability of in-vitro screening data. This document moves beyond a simple data sheet to explain the fundamental chemical principles governing the solubility of this compound, with a particular focus on the determinative role of pH. We present a theoretical framework for predicting its behavior in various solvent systems and provide detailed, field-proven experimental protocols for researchers to determine thermodynamic solubility accurately. This guide is intended for researchers, chemists, and formulation scientists who require a deep, mechanistic understanding of this compound to accelerate their development programs.

Introduction to 2-Fluoro-6-methoxyaniline Hydrochloride

2-Fluoro-6-methoxyaniline is a substituted aniline derivative utilized as a building block in specialized organic synthesis, particularly in the development of novel pharmaceutical agents.[1] The compound is most frequently handled and stored as its hydrochloride salt to enhance stability and handling characteristics. Understanding the solubility of this salt form is paramount, as it dictates how the compound will behave in aqueous physiological environments, in formulation vehicles, and during biological assays. Poor solubility can be a significant impediment, leading to challenges in achieving desired therapeutic concentrations and yielding misleading assay results.[2][3]

This guide will focus on the thermodynamic, or equilibrium, solubility, which represents the true saturation point of the compound and is the most relevant measure for formulation and pre-formulation studies.[2][4]

| Table 1: Physicochemical Properties | |

| Property | 2-Fluoro-6-methoxyaniline (Free Base) |

| CAS Number | 446-61-7[5][6][7][8] |

| Molecular Formula | C₇H₈FNO[1][6] |

| Molecular Weight | 141.14 g/mol [1][6] |

| Appearance | Clear, peach/khaki liquid or semi-solid[1][5][7] |

| Predicted pKa (of Conjugate Acid) | 3.15 ± 0.10[5] |

| SMILES | COC1=C(C(=CC=C1)F)N[5][6] |

The Chemical Physics of Solubility: A Mechanistic View

The solubility of 2-Fluoro-6-methoxyaniline hydrochloride is not a single value but a profile dependent on the interplay of its chemical structure with the surrounding solvent environment. The primary factors are pH, solvent polarity, and temperature.

The Determinative Role of pH and Ionization

As the hydrochloride salt of a weak base, the aqueous solubility of this compound is fundamentally governed by pH. The key functional group is the aniline amine, which exists in equilibrium between its protonated (anilinium cation) and neutral (free base) forms.

-

At Low pH (pH < pKa): In an acidic environment, the equilibrium is overwhelmingly shifted towards the protonated anilinium cation (R-NH₃⁺). This charged species is highly polar and readily forms favorable ion-dipole interactions with water molecules, leading to high aqueous solubility. The compound is, by its nature as a hydrochloride salt, already in this form.

-

At pH ≈ pKa: Near the pKa of the conjugate acid (~3.15), both the protonated and neutral forms exist in significant concentrations.

-

At High pH (pH > pKa): In neutral or basic environments, the anilinium cation is deprotonated to yield the neutral free base, 2-Fluoro-6-methoxyaniline. This species is significantly less polar, has reduced ability to interact with water, and is consequently much less soluble in aqueous media. This can lead to precipitation if the pH of a saturated solution is raised above the pKa.[9][10]

This relationship is the single most critical factor for any researcher to understand when working with this compound in aqueous systems.

Caption: pH-dependent equilibrium of 2-Fluoro-6-methoxyaniline HCl.

Solvent Polarity and Temperature

Beyond pH, the choice of solvent is critical. Based on the principle of "like dissolves like":

-

Polar Protic Solvents (e.g., Water, Methanol, Ethanol): The ionic hydrochloride salt is expected to exhibit good solubility in these solvents, particularly at acidic pH for water.

-

Apolar Solvents (e.g., Hexanes, Toluene): Solubility is predicted to be very low for the salt form but will increase for the neutral free base.

-

Temperature: For most solid solutes, the dissolution process is endothermic, meaning solubility increases with temperature. However, this must be confirmed experimentally, as it is not a universal rule.

Gold-Standard Protocol: Thermodynamic Solubility Determination

To ensure data integrity and reproducibility, a standardized protocol is essential. The shake-flask method is widely considered the gold standard for determining thermodynamic equilibrium solubility.[4][11] It is designed to measure the saturation concentration of a compound in a given solvent at equilibrium, providing a definitive value for formulation and development activities.[2][4]

Causality Behind the Shake-Flask Method

-

Why use excess solid? To ensure the solvent becomes fully saturated with the solute, reaching a true equilibrium.[4]

-

Why shake for an extended period (24-72h)? To allow sufficient time for the dissolution process to reach equilibrium. Kinetic solubility, measured after short incubation, can significantly overestimate the true thermodynamic value.[3][12]

-

Why confirm equilibrium? Taking samples at multiple time points (e.g., 24h and 48h) and finding no significant change in concentration validates that equilibrium has been reached.[4]

-

Why measure the final pH? The compound itself, if added in large quantities, can alter the pH of a weakly buffered solution, which would directly impact its own solubility. Verifying the final pH is a critical control step.[4]

Step-by-Step Experimental Workflow

This protocol describes a robust, self-validating system for determining solubility.

1. Materials & Equipment:

-

2-Fluoro-6-methoxyaniline hydrochloride (solid)

-

Solvents: Deionized water, 0.1 M HCl (pH 1), Phosphate Buffered Saline (PBS, pH 7.4), Ethanol, Methanol, Acetonitrile

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control

-

Benchtop centrifuge with temperature control

-

Syringe filters (e.g., 0.22 µm PVDF)

-

Calibrated pH meter

-

Analytical balance

-

HPLC-UV or LC-MS/MS system

2. Procedure:

-

Preparation: Add an excess amount of solid 2-Fluoro-6-methoxyaniline HCl (e.g., 5-10 mg) to a vial. The exact mass is not critical, only that undissolved solid remains at the end.

-

Solvent Addition: Add a precise volume of the chosen solvent (e.g., 1.0 mL) to the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 250 rpm) for 24 hours.[3]

-

Phase Separation: After equilibration, visually confirm the presence of undissolved solid. Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Sampling: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm syringe filter to remove any remaining particulates.

-

Dilution: Accurately perform a serial dilution of the filtered supernatant into the mobile phase to bring the concentration within the linear range of the analytical method's calibration curve.

-

Quantification: Analyze the diluted samples using a validated HPLC-UV or LC-MS/MS method against a freshly prepared calibration curve of the compound.

-

Verification (Optional but Recommended): Allow a parallel set of vials to shake for 48 hours. If the measured solubility is consistent with the 24-hour results, equilibrium is confirmed.

Caption: Shake-Flask method workflow for thermodynamic solubility.

Expected Solubility Profile

While precise, experimentally determined public data for this specific salt is scarce, a qualitative profile can be confidently predicted based on its chemical properties. The following tables serve as a guide for researchers, outlining the expected results from the protocol described above.

| Table 2: Predicted Aqueous Solubility Profile vs. pH | |

| Aqueous System | Predicted Solubility |

| 0.1 M HCl (pH ~1) | High |

| Phosphate Buffer (pH ~4.5) | Moderate to Low |

| Phosphate Buffer (pH 7.4) | Low |

| Table 3: Predicted Solubility in Common Organic Solvents | |

| Solvent | Predicted Solubility |

| Methanol / Ethanol | High |

| Acetonitrile (ACN) | Moderate |

| Dimethyl Sulfoxide (DMSO) | High |

| Dichloromethane (DCM) | Low |

| Hexanes | Very Low / Insoluble |

Conclusion and Best Practices

The solubility of 2-Fluoro-6-methoxyaniline hydrochloride is dominated by its pH-dependent equilibrium. It is expected to be highly soluble in acidic aqueous solutions (pH < 3) and in polar organic solvents like methanol and DMSO. Conversely, its aqueous solubility will decrease dramatically as the pH rises above its pKa of ~3.15, with a high risk of precipitation in neutral or basic media.

For optimal results, researchers should:

-

Prioritize Thermodynamic Solubility: For formulation and pre-clinical development, rely on thermodynamic solubility data from the shake-flask method rather than kinetic estimates.[2][13]

-

Control pH: When preparing aqueous stock solutions, use an acidic buffer (pH < 3) to ensure complete dissolution and stability.

-

Validate Assay Conditions: For in-vitro biological assays, ensure the final concentration of the compound in the assay buffer (often at pH 7.4) is well below its determined solubility limit at that pH to prevent precipitation and artifactual data.

By understanding these core principles and employing robust experimental techniques, scientists can effectively manage the solubility challenges of 2-Fluoro-6-methoxyaniline hydrochloride, ensuring data integrity and accelerating the path of drug discovery and development.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline. Retrieved from [Link]

-

Evotec. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]

-

protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Retrieved from [Link]

-

Anselmo, H. et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. Retrieved from [Link]

-

BioDuro. (n.d.). ADME Solubility Assay. Retrieved from [Link]

-

Singhvi, G. et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Fluoro-6-methoxyaniline. PubChem Compound Database. Retrieved from [Link]

-

Lead Sciences. (n.d.). 2-Fluoro-6-methoxyaniline. Retrieved from [Link]

-

Asilomar Bio, Inc. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Retrieved from [Link]

-

Filian, K. et al. (2025). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. MDPI. Retrieved from [Link]

-

International Council for Harmonisation. (1999). ICH Q6B: Specifications: Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

-

Bodalo, A. et al. (2005). Recovery of Aniline from Aqueous Solution Using the Membrane Aromatic Recovery System (MARS). Industrial & Engineering Chemistry Research. Retrieved from [Link]

-

European Medicines Agency. (n.d.). ICH Q6B Specifications: test procedures and acceptance criteria for biotechnological/biological products. Retrieved from [Link]

-

BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

-

Filian, K. et al. (2025). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. ResearchGate. Retrieved from [Link]

-

KWR Library. (2025). The Effect of pH on Aniline Removal from Water Using Hydrophobic and Ion-Exchange Membranes. Retrieved from [Link]

-

U.S. Food and Drug Administration. (2023). ICH Q6B:Test Procedures and Acceptance Criteria for Biotechnological/Biological Products. Retrieved from [Link]

-

ResearchGate. (n.d.). Effects of solution pH value on the aniline adsorption. Retrieved from [Link]

-

Therapeutic Goods Administration (TGA). (2024). ICH topic Q6B - Specifications: test procedures and acceptance criteria for biotechnological/biological products. Retrieved from [Link]

-

International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Chloroaniline. PubChem Compound Database. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. evotec.com [evotec.com]

- 3. enamine.net [enamine.net]

- 4. dissolutiontech.com [dissolutiontech.com]

- 5. 2-FLUORO-6-METHOXYANILINE CAS#: 446-61-7 [m.chemicalbook.com]

- 6. 2-Fluoro-6-methoxyaniline | C7H8FNO | CID 459253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 2-Fluoro-6-methoxyaniline | 446-61-7 [sigmaaldrich.com]

- 8. 2-Fluoro-6-methoxyaniline - Lead Sciences [lead-sciences.com]

- 9. fenix.tecnico.ulisboa.pt [fenix.tecnico.ulisboa.pt]

- 10. researchgate.net [researchgate.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. asianpubs.org [asianpubs.org]

A Technical Guide to the Spectral Analysis of 2-Fluoro-6-methoxyaniline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of modern medicinal chemistry and materials science, halogenated and methoxy-substituted anilines are pivotal building blocks. Their unique electronic properties and steric profiles are instrumental in modulating the pharmacokinetic and pharmacodynamic properties of target molecules. 2-Fluoro-6-methoxyaniline hydrochloride is one such key intermediate, and a thorough understanding of its structural and electronic characteristics is paramount for its effective utilization. This guide, prepared from the perspective of a Senior Application Scientist, provides an in-depth analysis of the expected spectral data for 2-Fluoro-6-methoxyaniline hydrochloride, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental spectra for this specific salt are not widely published, this document will leverage established spectroscopic principles and data from the parent aniline to provide a robust predictive framework for its characterization.

Molecular Structure and Physicochemical Properties

2-Fluoro-6-methoxyaniline hydrochloride is the salt formed from the reaction of the aromatic amine, 2-fluoro-6-methoxyaniline, with hydrochloric acid. The protonation of the amino group to form an anilinium ion significantly alters the molecule's solubility and electronic properties compared to the free base.

| Property | Value | Source |

| Chemical Formula | C₇H₉ClFNO | [1] |

| Molecular Weight | 177.61 g/mol | [1] |

| Appearance | Expected to be a crystalline solid | [2] |

| Solubility | Expected to be soluble in polar solvents like water, methanol, and DMSO | [2] |

The presence of the electron-withdrawing fluorine atom and the electron-donating methoxy group ortho to the anilinium group creates a unique electronic environment that will be reflected in its spectral data.

Caption: Molecular structure of 2-Fluoro-6-methoxyaniline hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 2-Fluoro-6-methoxyaniline hydrochloride, both ¹H and ¹³C NMR will provide critical information about the connectivity and electronic environment of the atoms.

¹H NMR Spectroscopy

The ¹H NMR spectrum of 2-Fluoro-6-methoxyaniline hydrochloride is expected to show distinct signals for the aromatic protons, the methoxy protons, and the anilinium protons. The chemical shifts will be influenced by the electron-withdrawing nature of the fluorine atom and the anilinium group, and the electron-donating nature of the methoxy group.

Predicted ¹H NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~10-12 | Broad singlet | 3H | -N⁺H₃ | The acidic protons of the anilinium group are expected to be significantly deshielded and will likely appear as a broad signal due to exchange with residual water and quadrupolar broadening from the nitrogen atom. |

| ~7.0-7.4 | Multiplet | 3H | Ar-H | The three aromatic protons will be deshielded due to the aromatic ring current and the electron-withdrawing substituents. The coupling patterns will be complex due to ¹H-¹H and ¹H-¹⁹F coupling. |

| ~3.9 | Singlet | 3H | -OCH₃ | The methoxy protons are typically found in this region and are not expected to show coupling to other protons. |

A ¹H NMR spectrum of the free base, 2-fluoro-6-methoxyaniline, in CDCl₃ has been reported with signals at δ 3.75 (br s, 2H, -NH₂), 3.86 (s, 3H, -OCH₃), and 6.58-6.71 (m, 3H, Ar-H)[3]. Upon protonation to the hydrochloride salt, a significant downfield shift of the aromatic protons is expected due to the increased electron-withdrawing effect of the -N⁺H₃ group. The -NH₂ signal will be replaced by the -N⁺H₃ signal at a much lower field.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The chemical shifts of the aromatic carbons will be particularly informative about the electronic effects of the substituents.

Predicted ¹³C NMR Data (in DMSO-d₆):

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~150-160 (d, ¹JCF ≈ 240-260 Hz) | C-F | The carbon directly attached to the fluorine atom will show a large one-bond coupling constant and will be significantly downfield. |

| ~145-155 | C-OCH₃ | The carbon bearing the methoxy group will be deshielded. |

| ~110-135 | Ar-C & C-N⁺H₃ | The remaining aromatic carbons and the carbon attached to the anilinium group will appear in this region. Their specific shifts will be influenced by the combined electronic effects of all substituents. |

| ~56 | -OCH₃ | The methoxy carbon typically appears in this region. |

The protonation of the amino group to an anilinium group generally leads to a downfield shift of the ipso-carbon (the carbon directly attached to the nitrogen) and the para-carbon, and an upfield shift of the ortho- and meta-carbons in the ¹³C NMR spectrum.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of 2-Fluoro-6-methoxyaniline hydrochloride in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, D₂O). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

-

¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. Typical parameters include a 45° pulse angle, a relaxation delay of 2-5 seconds, and a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts relative to TMS.

Caption: A generalized workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Fluoro-6-methoxyaniline hydrochloride will be characterized by vibrations of the anilinium group, the aromatic ring, the C-F bond, and the C-O bond of the methoxy group.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3200-2800 | N⁺-H stretching | Anilinium (-N⁺H₃) |

| 1600-1500 | N⁺-H bending | Anilinium (-N⁺H₃) |

| 1600-1450 | C=C stretching | Aromatic ring |

| 1250-1000 | C-O stretching | Aryl ether (-OCH₃) |

| 1250-1100 | C-F stretching | Aryl fluoride |

| 850-750 | C-H out-of-plane bending | Aromatic ring |

The most significant change from the free aniline to the hydrochloride salt will be the appearance of the strong, broad N⁺-H stretching and bending vibrations of the anilinium group, and the disappearance of the characteristic N-H stretching bands of the primary amine (typically two bands in the 3500-3300 cm⁻¹ region). The formation of the ammonium salt introduces strong absorptions in the 2800-3200 cm⁻¹ range due to N-H stretching vibrations[4].

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample (1-2 mg) with about 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly on the ATR crystal.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. For 2-Fluoro-6-methoxyaniline hydrochloride, mass spectrometry can be used to confirm the molecular weight of the cation and to study its fragmentation pattern.

Predicted Mass Spectrum:

-

Molecular Ion (M⁺): The molecular ion of the free base, 2-fluoro-6-methoxyaniline, is expected at m/z 141.14[1][5][6]. In a typical electron ionization (EI) mass spectrum, the hydrochloride salt will likely show the molecular ion of the free base due to the loss of HCl in the hot ion source. An LC-MS analysis of the free base has shown a molecular ion peak [M+H]⁺ at 142[3].

-

Major Fragments: The fragmentation pattern will be influenced by the substituents. Common fragmentation pathways for anilines include the loss of the substituents and cleavage of the aromatic ring.

Sources

- 1. 2-Fluoro-6-methoxyaniline | C7H8FNO | CID 459253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzenamine hydrochloride (1:1) | C6H7N.ClH | CID 8870 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-FLUORO-6-METHOXYANILINE CAS#: 446-61-7 [m.chemicalbook.com]

- 4. elib.dlr.de [elib.dlr.de]

- 5. nbinno.com [nbinno.com]

- 6. scbt.com [scbt.com]

The Strategic Synthesis and Enduring Utility of 2-Fluoro-6-methoxyaniline: A Technical Guide

Introduction: A Molecule of Strategic Importance

In the landscape of modern synthetic chemistry, certain building blocks distinguish themselves not by their complexity, but by the strategic value they offer in the construction of highly functionalized molecules. 2-Fluoro-6-methoxyaniline, a seemingly unassuming substituted aniline, is a prime example of such a molecule. Its unique arrangement of a fluorine atom and a methoxy group ortho to an amino functionality on a benzene ring provides a powerful combination of steric and electronic properties. These attributes have made it an indispensable intermediate in the development of a wide array of high-value compounds, particularly in the pharmaceutical and agrochemical industries.[1] The strategic placement of the fluorine atom can significantly enhance the metabolic stability, binding affinity, and lipophilicity of target molecules, all critical parameters in contemporary drug design.[1] This guide provides an in-depth exploration of the discovery, synthesis, properties, and applications of 2-Fluoro-6-methoxyaniline, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective and safe utilization.

Table 1: Physicochemical Properties of 2-Fluoro-6-methoxyaniline

| Property | Value | Source |

| CAS Number | 446-61-7 | [2] |

| Molecular Formula | C₇H₈FNO | [2] |

| Molecular Weight | 141.14 g/mol | [2] |

| Appearance | Clear, peach or khaki-colored liquid | [2] |

| Boiling Point | ~208 °C | [2] |

| Density | ~1.176 g/cm³ | [2] |

| Storage | Keep in dark place, inert atmosphere, 2-8°C |

Spectroscopic analysis provides the definitive structural confirmation of 2-Fluoro-6-methoxyaniline. While detailed spectral data is often proprietary or found within specific experimental records, the key expected signals are predictable.

Table 2: Expected Spectroscopic Data for 2-Fluoro-6-methoxyaniline

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methoxy group protons, the aromatic protons (with splitting patterns influenced by both the fluorine and other substituents), and the amine protons. |

| ¹³C NMR | Resonances for the seven distinct carbon atoms, with the carbon atom bonded to fluorine exhibiting a characteristic large coupling constant (¹JC-F). |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-O stretching of the ether, and C-F stretching. |

A Journey Through Synthesis: From Precursor to Product

The Cornerstone of Synthesis: The Precursor 3-Fluoro-2-nitroanisole

The journey to 2-Fluoro-6-methoxyaniline begins with the synthesis of its direct precursor, 3-fluoro-2-nitroanisole. The preparation of this intermediate is a critical first step that dictates the overall efficiency of the synthetic sequence. A common method for the synthesis of 3-fluoro-2-nitroanisole involves the nitration of a commercially available starting material, such as 2-fluoroanisole. The directing effects of the fluorine and methoxy groups guide the incoming nitro group to the desired position.

The Final Transformation: Catalytic Reduction of the Nitro Group

The final and key transformation in the synthesis of 2-Fluoro-6-methoxyaniline is the reduction of the nitro group of 3-fluoro-2-nitroanisole to a primary amine. This reaction is a cornerstone of industrial organic synthesis, and various reagents and conditions have been developed for this purpose.[3][4][5][6][7] For the preparation of 2-Fluoro-6-methoxyaniline, catalytic hydrogenation is the method of choice due to its high efficiency, clean reaction profile, and the relative ease of product isolation.[2]

The most commonly employed catalyst for this transformation is palladium on carbon (Pd/C).[2] The reaction is typically carried out under a hydrogen atmosphere in a suitable solvent, such as ethanol.[2] The palladium catalyst facilitates the addition of hydrogen across the nitro group, leading to the formation of the desired aniline.

Experimental Protocol: Synthesis of 2-Fluoro-6-methoxyaniline

The following protocol is a representative example of the industrial-scale synthesis of 2-Fluoro-6-methoxyaniline.

Step 1: Synthesis of the Precursor, 3-Fluoro-2-nitroanisole (Illustrative)

A detailed, validated procedure for the synthesis of 3-fluoro-2-nitroanisole should be established based on literature precedence and internal process development. This typically involves the controlled nitration of 2-fluoroanisole using a mixture of nitric acid and sulfuric acid.

Step 2: Catalytic Reduction to 2-Fluoro-6-methoxyaniline

Materials:

-

3-Fluoro-2-nitroanisole

-

10% Palladium on Carbon (Pd/C)

-

Ethanol

-

Hydrogen gas

-

Inert gas (e.g., Nitrogen or Argon)

-

Filter aid (e.g., Celite)

Equipment:

-

Hydrogenation reactor (e.g., Parr shaker)

-

Reaction vessel

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reactor Setup: The hydrogenation reactor is rendered inert by purging with nitrogen or argon.

-

Charging the Reactor: A slurry of 10% Pd/C in ethanol is carefully added to the reactor.

-

Addition of Starting Material: 3-Fluoro-2-nitroanisole is added to the reactor.

-

Hydrogenation: The reactor is sealed and purged with hydrogen gas to the desired pressure. The reaction mixture is then agitated at a controlled temperature. The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion of the reaction, the hydrogen supply is discontinued, and the reactor is vented and purged with an inert gas.

-

Filtration: The reaction mixture is filtered through a pad of filter aid (e.g., Celite) to remove the palladium catalyst. The filter cake is washed with ethanol to ensure complete recovery of the product.

-

Isolation: The filtrate is concentrated under reduced pressure using a rotary evaporator to remove the ethanol. The resulting crude product can be purified further if necessary, for example, by vacuum distillation.

Visualizing the Synthetic Pathway

The following diagram illustrates the key transformation in the synthesis of 2-Fluoro-6-methoxyaniline.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. Catalytic reduction of 2-nitroaniline: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. youtube.com [youtube.com]

The Strategic Utility of 2-Fluoro-6-methoxyaniline Hydrochloride in Modern Synthesis: A Technical Guide for Researchers

This guide provides an in-depth exploration of the potential research applications of 2-Fluoro-6-methoxyaniline hydrochloride, a versatile chemical intermediate gaining prominence in medicinal chemistry and other fields of advanced synthesis. We will delve into its core properties, synthesis, and, most importantly, its role as a strategic building block in the development of complex, high-value molecules. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their work.

Core Chemical and Physical Properties

2-Fluoro-6-methoxyaniline, and its hydrochloride salt, possess a unique combination of functional groups that make it a valuable synthon. The presence of a fluorine atom, a methoxy group, and an amino group on a benzene ring provides a scaffold with distinct electronic and steric properties that can be exploited in molecular design.

| Property | Value | Source(s) |

| Chemical Formula | C₇H₈FNO (base) | [1] |

| Molecular Weight | 141.14 g/mol (base) | [1] |

| CAS Number | 446-61-7 (base) | [1] |

| Appearance | Yellow to brown liquid (base) | |

| Boiling Point | ~208 °C (base) | |

| Hydrochloride CAS | 1049790-78-4 |

The strategic placement of the fluoro and methoxy groups ortho to the amine functionality influences the reactivity and conformational preferences of the molecule, which can be advantageous in achieving desired biological activity and physicochemical properties in target compounds.

Synthesis of 2-Fluoro-6-methoxyaniline

A common and efficient method for the synthesis of 2-Fluoro-6-methoxyaniline involves the reduction of a nitro precursor, 3-fluoro-2-nitroanisole. This reaction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

Caption: General synthesis route for 2-Fluoro-6-methoxyaniline.

Experimental Protocol: Catalytic Hydrogenation

-

Reactor Setup: To a Parr reactor, add 10% Pd/C catalyst and ethanol.

-

Addition of Starting Material: Add 1-fluoro-3-methoxy-2-nitrobenzene to the reactor.

-

Hydrogenation: Evacuate the reactor and fill it with hydrogen gas to the desired pressure (e.g., 50 psi).

-

Reaction: Shake the reaction mixture for several hours under a hydrogen atmosphere.

-

Work-up: Upon completion, carefully filter the reaction mixture through Celite to remove the catalyst.

-

Isolation: Concentrate the filtrate under reduced pressure to yield 2-fluoro-6-methoxyaniline.

This method is known for its good efficiency and is widely cited in chemical literature and patents. The resulting aniline is a key starting material for a variety of more complex molecules.

Applications in Medicinal Chemistry: A Building Block for Targeted Therapies

The true value of 2-Fluoro-6-methoxyaniline hydrochloride lies in its application as a key intermediate in the synthesis of a new generation of targeted therapeutics. The unique substitution pattern of the aniline ring allows for the introduction of pharmacophoric features that can enhance metabolic stability, improve binding affinity to biological targets, and modulate lipophilicity, all of which are critical parameters in drug design.[2]

Synthesis of Kinase Inhibitors

Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. 2-Fluoro-6-methoxyaniline has emerged as a valuable building block in the synthesis of various kinase inhibitors.

-

Lats Kinase Inhibitors: This compound is utilized in the synthesis of N-(3-substituted thiazaheterocyclylidene)-1H-pyrrolo[2,3-b]pyridine-3-carboxamides, which act as inhibitors of Lats kinases.[2] These inhibitors have potential applications in regenerative medicine, particularly for inducing the proliferation of supporting cells in the inner ear to treat hearing loss.[2]

-

Hematopoietic Progenitor Kinase 1 (HPK1) Inhibitors: 2-Fluoro-6-methoxyaniline is a key starting material for pyrazolopyridazinone derivatives that exhibit HPK1 inhibitory activity.[3][4] HPK1 is a negative regulator of the T-cell receptor signaling pathway, and its inhibition is a promising strategy for cancer immunotherapy.[4]

Caption: Simplified workflow for HPK1 inhibitor synthesis.

-

KRASG12C Mutein Inhibitors: The compound is also employed in the synthesis of pyridone-pyrimidine derivatives that act as inhibitors of the KRASG12C mutant protein, a key driver in many cancers.[5]

Development of APJ Receptor Modulators

The APJ receptor (apelin receptor) is involved in cardiovascular regulation and is a target for the treatment of conditions such as heart failure. 2-Fluoro-6-methoxyaniline serves as a precursor in the synthesis of compounds that modulate the activity of the APJ receptor.[6][7][8][9] These modulators can be designed as either agonists or biased ligands, offering a nuanced approach to therapeutic intervention.[6][9]

Experimental Protocol: Amide Coupling for HPK1 Inhibitor Precursor

A representative experimental step involves the coupling of 2-fluoro-6-methoxyaniline with a carboxylic acid to form an amide bond, a common reaction in the synthesis of these bioactive molecules.

-

Reaction Setup: In a suitable solvent such as DMF, combine 5-dichloroisonicotinic acid, 2-fluoro-6-methoxyaniline, a coupling agent like HATU, and a non-nucleophilic base such as DIEA.

-

Reaction Conditions: Stir the mixture at room temperature for several hours.

-

Monitoring: Monitor the reaction progress using techniques like LCMS.

-

Work-up and Purification: Upon completion, the reaction mixture is typically worked up by extraction and purified by column chromatography to yield the desired amide product.[10]

Potential in Agrochemicals and Materials Science

While the primary documented applications of 2-Fluoro-6-methoxyaniline are in medicinal chemistry, its structural motifs suggest potential in other areas. The incorporation of fluorine atoms is a well-established strategy in agrochemical design to enhance biological activity and metabolic stability.[2] Therefore, this aniline could serve as a valuable intermediate in the synthesis of novel herbicides, fungicides, and insecticides.

In the realm of materials science, fluorinated and methoxy-substituted aromatic compounds are of interest for the development of organic electronic materials, such as those used in OLEDs and OFETs.[11] The electronic properties imparted by these substituents can be tuned to achieve desired performance characteristics. Further research is warranted to fully explore the potential of 2-Fluoro-6-methoxyaniline and its derivatives in these fields.

Conclusion

2-Fluoro-6-methoxyaniline hydrochloride is a strategically important building block with demonstrated utility in the synthesis of complex and biologically active molecules, particularly in the field of medicinal chemistry. Its unique substitution pattern provides a versatile platform for the development of targeted therapies, including kinase inhibitors and receptor modulators. While its applications in agrochemicals and materials science are less explored, the inherent properties of the molecule suggest significant potential for future research and development in these areas. As the demand for sophisticated and highly functionalized molecules continues to grow, the importance of intermediates like 2-Fluoro-6-methoxyaniline is set to increase.

References

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis. Retrieved from [Link]

- WO2022063140A1 - Pyrimidine and pyridine derivatives as hpk1 modulator and methods using same - Google Patents. (n.d.).

- WO2023015156A1 - Pyrrolopyridine-3- and 4-carboxamide compositions and methods for cellular proliferation - Google Patents. (n.d.).

- WO2022095904A1 - Pyrazolopyridazinone compound, and pharmaceutical composition and use thereof - Google Patents. (n.d.).

-

EP4223759B1 - PYRAZOLOPYRIDAZINONE COMPOUND, AND PHARMACEUTICAL COMPOSITION AND USE THEREOF - European Patent Office. (n.d.). Retrieved from [Link]

- WO2022171191A1 - Compounds as anticancer agents - Google Patents. (n.d.).

- WO2020187292A1 - 2-substituted pyrazolylamino-4-substituted amino-5-pyrimidinecarboxamide compounds, compositions and uses thereof - Google Patents. (n.d.).

- CN111718332A - 2-substituted pyrazolylamino-4-substituted amino-5-pyrimidinecarboxamide compounds, compositions and uses thereof - Google Patents. (n.d.).

- EP3741756B1 - Pyridone-pyrimidine derivative acting as krasg12c mutein inhibitor - Google Patents. (n.d.).

- WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents. (n.d.).

- COMPOUNDS AND COMPOSITIONS FOR TREATING CONDITIONS ASSOCIATED WITH APJ RECEPTOR ACTIVITY - Google Patents. (2020).

- CA3115472A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents. (n.d.).

- WO2019169193A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents. (n.d.).

- CN112055713A - Compounds and compositions for treating diseases related to APJ receptor activity - Google Patents. (n.d.).

-

Jizhi Biochemical. (n.d.). mPEG-Bromine,MPEG-BR BR. Retrieved from [Link]

-

Acmec Biochemical. (n.d.). Rabbit Anti-Goat IgG/SAlexa Fluor 750 BR. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). High Purity 2-Fluoro-6-methoxyaniline (CAS 446-61-7) Supplier in China. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. WO2023015156A1 - Pyrrolopyridine-3- and 4-carboxamide compositions and methods for cellular proliferation - Google Patents [patents.google.com]

- 3. WO2022095904A1 - Pyrazolopyridazinone compound, and pharmaceutical composition and use thereof - Google Patents [patents.google.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. EP3741756B1 - Pyridone-pyrimidine derivative acting as krasg12c mutein inhibitor - Google Patents [patents.google.com]

- 6. WO2020073011A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents [patents.google.com]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. CA3115472A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents [patents.google.com]

- 9. WO2019169193A1 - Compounds and compositions for treating conditions associated with apj receptor activity - Google Patents [patents.google.com]

- 10. WO2022063140A1 - Pyrimidine and pyridine derivatives as hpk1 modulator and methods using same - Google Patents [patents.google.com]

- 11. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 8-Fluoro-6-methoxyquinazolin-4-amine from 2-Fluoro-6-methoxyaniline hydrochloride

Introduction: The Significance of the Quinazoline Scaffold and the Role of 2-Fluoro-6-methoxyaniline hydrochloride

The quinazoline ring system is a privileged scaffold in medicinal chemistry and drug discovery, forming the core structure of numerous biologically active compounds.[1][2] These nitrogen-containing heterocycles exhibit a wide range of pharmacological activities, including anticancer, anticonvulsant, and anti-inflammatory properties.[1] A notable example is Gefitinib (Iressa®), an anilinoquinazoline derivative that acts as a selective inhibitor of the epidermal growth factor receptor (EGFR) tyrosine kinase and is used in the treatment of non-small cell lung cancer.[3][4][5][6]

The strategic incorporation of fluorine atoms and methoxy groups into the quinazoline scaffold can significantly enhance the metabolic stability, binding affinity, and lipophilicity of the resulting drug candidates.[7] 2-Fluoro-6-methoxyaniline, and its hydrochloride salt, is a key starting material that introduces these valuable functionalities at the outset of the synthetic sequence. This application note provides a comprehensive, field-proven protocol for the utilization of 2-Fluoro-6-methoxyaniline hydrochloride in the synthesis of a highly functionalized quinazoline derivative, 8-fluoro-6-methoxyquinazolin-4-amine. The described two-step synthetic pathway is a robust and efficient method for accessing this important heterocyclic core.

Physicochemical Properties and Safety Information

A thorough understanding of the starting material's properties is paramount for successful and safe execution of any synthetic protocol.

| Property | Value | Reference |

| CAS Number | 446-61-7 (free aniline) | |

| Molecular Formula | C₇H₈FNO (free aniline) | |

| Molecular Weight | 141.14 g/mol (free aniline) | |

| Boiling Point | ~208 °C | |

| Density | ~1.176 g/cm³ | |

| Appearance | Clear, peach to khaki colored liquid (free aniline) | |

| Storage | 2-8°C, under inert atmosphere, protected from light |

Safety Precautions:

2-Fluoro-6-methoxyaniline hydrochloride is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

-

Hazard Statements: Harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[3]

-

Precautionary Statements: Avoid breathing dust/fume/gas/mist/vapors/spray. Wash skin thoroughly after handling. Do not eat, drink or smoke when using this product. Use only outdoors or in a well-ventilated area. Wear protective gloves/protective clothing/eye protection/face protection.[3]

Synthetic Strategy: A Two-Step Approach to 8-Fluoro-6-methoxyquinazolin-4-amine

The synthesis of 8-fluoro-6-methoxyquinazolin-4-amine from 2-Fluoro-6-methoxyaniline hydrochloride is accomplished through a reliable two-step sequence:

-

Step 1: Cyanation of 2-Fluoro-6-methoxyaniline. The aniline is first converted to the corresponding 2-amino-3-fluoro-5-methoxybenzonitrile. This transformation is crucial as the cyano group will provide one of the carbon atoms for the quinazoline ring.

-

Step 2: Cyclization with Formamide. The resulting aminobenzonitrile is then cyclized with formamide, which serves as the source of the remaining carbon and nitrogen atoms to construct the pyrimidine ring of the quinazoline scaffold.

Sources

- 1. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20160200688A1 - Process of Preparing a Quinazoline Derivative - Google Patents [patents.google.com]

- 4. thieme-connect.de [thieme-connect.de]

- 5. Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of 2-Fluoro-6-methoxyaniline Hydrochloride in Agrochemical Development

Introduction: The Strategic Importance of Fluorinated Anilines in Modern Agrochemicals

In the competitive landscape of agrochemical research and development, the strategic incorporation of fluorine atoms into molecular scaffolds has proven to be a highly effective strategy for enhancing biological activity and optimizing physicochemical properties.[1] 2-Fluoro-6-methoxyaniline hydrochloride stands out as a pivotal building block in this endeavor. Its unique substitution pattern—a fluorine atom and a methoxy group ortho to the amine—provides a unique combination of steric and electronic properties that are highly desirable in the synthesis of novel herbicides, fungicides, and insecticides.

The presence of the fluorine atom can significantly increase the metabolic stability of the final agrochemical, prolonging its efficacy in the field. Furthermore, the high electronegativity of fluorine can lead to stronger interactions with target enzymes or receptors, resulting in enhanced potency. The methoxy group, in turn, can influence the molecule's lipophilicity and hydrogen bonding potential, which are critical for its uptake and translocation within the target pest or weed.

This guide provides an in-depth exploration of the application of 2-Fluoro-6-methoxyaniline hydrochloride in the development of a specific class of herbicides: the triazolopyrimidine sulfonamides. These compounds are potent inhibitors of the acetolactate synthase (ALS) enzyme, a key enzyme in the biosynthesis of branched-chain amino acids in plants.[1][2]

Application Notes: Synthesis of a Novel Triazolopyrimidine Sulfonamide Herbicide

The following section details the synthetic strategy and protocol for the preparation of a novel triazolopyrimidine sulfonamide herbicide, N-(2-fluoro-6-methoxyphenyl)-5-methoxy-[1][3]triazolo[1,5-a]pyrimidine-2-sulfonamide, using 2-Fluoro-6-methoxyaniline hydrochloride as a key starting material. This protocol is adapted from established methods for the synthesis of related compounds.

Causality Behind Experimental Choices

The synthesis is a two-step process. The first step involves the preparation of the key intermediate, 5-methoxy-[1][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride. The second, and most critical step, is the coupling of this sulfonyl chloride with 2-Fluoro-6-methoxyaniline. The hydrochloride form of the aniline is used to improve its stability and handling. Prior to the reaction, it is neutralized in situ to liberate the free amine for the nucleophilic attack on the sulfonyl chloride. Pyridine is employed as a base to scavenge the hydrochloric acid generated during the reaction, driving the equilibrium towards product formation.

Synthetic Workflow Diagram

Caption: Synthetic workflow for the preparation of a novel triazolopyrimidine sulfonamide herbicide.

Experimental Protocols

Protocol 1: Synthesis of N-(2-fluoro-6-methoxyphenyl)-5-methoxy-[1][2][4]triazolo[1,5-a]pyrimidine-2-sulfonamide

Materials:

-

5-methoxy-[1][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (1 equivalent)

-

2-Fluoro-6-methoxyaniline hydrochloride (1 equivalent)

-

Pyridine (dried, 2 equivalents)

-

Dichloromethane (DCM, anhydrous)

-

0.5 M Sodium hydroxide (NaOH) solution

-

1 M Hydrochloric acid (HCl) solution

-

Acetone

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Celite

Equipment:

-

Round-bottom flask with a magnetic stirrer

-

Dropping funnel

-

Reflux condenser with a drying tube

-

Ice bath

-

Separatory funnel

-

Büchner funnel and flask

-

Rotary evaporator

-

Melting point apparatus

-

NMR spectrometer

-

Mass spectrometer

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 5-methoxy-[1][3]triazolo[1,5-a]pyrimidine-2-sulfonyl chloride (1 eq.) in anhydrous dichloromethane.

-

Amine Solution Preparation: In a separate flask, suspend 2-Fluoro-6-methoxyaniline hydrochloride (1 eq.) in anhydrous dichloromethane. Add dry pyridine (2 eq.) and stir for 15 minutes at room temperature to neutralize the hydrochloride and form the free amine solution.

-

Coupling Reaction: Cool the sulfonyl chloride solution to 0 °C in an ice bath. Slowly add the 2-Fluoro-6-methoxyaniline solution dropwise over 30 minutes. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 10-12 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

-

Workup:

-

Once the reaction is complete, remove the solvent under reduced pressure using a rotary evaporator.

-

To the residue, add 100 mL of dichloromethane and 200 mL of 0.5 M aqueous sodium hydroxide solution. Stir vigorously for 15 minutes.

-

Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane (2 x 50 mL).

-

Combine the aqueous layers and cool to 0 °C.

-

Acidify the aqueous layer with 1 M hydrochloric acid until a precipitate forms.

-

-

Purification:

-

Characterization:

-

Determine the melting point of the purified product.

-

Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.

-

Safety Precautions:

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Chlorosulfonic acid (used in the preparation of the sulfonyl chloride intermediate) is highly corrosive and reacts violently with water. Handle with extreme caution.

-

Pyridine is flammable and has a strong, unpleasant odor.

-

Dichloromethane is a volatile and potentially carcinogenic solvent.

Data Presentation

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |

| N-(2-fluoro-6-methoxyphenyl)-5-methoxy-[1][3]triazolo[1,5-a]pyrimidine-2-sulfonamide | C₁₃H₁₁FN₆O₄S | 382.33 |

(Note: The melting point and yield are dependent on the specific reaction conditions and purification efficiency and should be determined experimentally.)

Agrochemical Screening Workflow

The newly synthesized compound should be subjected to a rigorous screening process to evaluate its herbicidal efficacy and crop selectivity.

Workflow Diagram

Caption: A generalized workflow for the screening of novel herbicidal compounds.

Conclusion

2-Fluoro-6-methoxyaniline hydrochloride is a valuable and versatile building block for the synthesis of novel agrochemicals. The protocol and application notes provided herein offer a comprehensive guide for researchers in the field, demonstrating a practical application in the development of potent triazolopyrimidine sulfonamide herbicides. The unique structural features of this starting material contribute significantly to the biological activity of the final products, highlighting the importance of strategic molecular design in the ongoing quest for more effective and sustainable crop protection solutions.

References

-

Jabusch, T. W., & Tjeerdema, R. S. (2008). Chemistry and fate of triazolopyrimidine sulfonamide herbicides. Reviews of environmental contamination and toxicology, 193, 31–52. [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of 2-Fluoro-6-methoxyaniline in Modern Chemical Synthesis. Retrieved from [Link]

-

Lein, W., Börnke, F., Reindl, A., Ehrhardt, T., Stitt, M., & Sonnewald, U. (2004). Target-based discovery of novel herbicides. Current opinion in plant biology, 7(2), 219–225. [Link]

-

Plant and Soil Sciences eLibrary. (n.d.). Traditional 'Chemical-Based' Discovery and Screening. Retrieved from [Link]

-

Yin, L., et al. (2010). Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor. Bioorganic & medicinal chemistry, 18(14), 5133–5140. [Link]

- CN101485320B - Triazolopyrimidine sulfonamides herbicide as well as preparation method and application thereof. (2011).

- The R&D Process of New Agrochemicals. (n.d.). Retrieved from a source providing general information on agrochemical development workflows.

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Understanding the Properties and Synthesis of 2-Fluoro-6-methoxyaniline. Retrieved from [Link]

-

PubChem. (n.d.). 2-Fluoro-6-methoxyaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Chemistry and fate of triazolopyrimidine sulfonamide herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 3. Syntheses and herbicidal activity of new triazolopyrimidine-2-sulfonamides as acetohydroxyacid synthase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Derivatization of 2-Fluoro-6-methoxyaniline Hydrochloride

Introduction: The Strategic Value of 2-Fluoro-6-methoxyaniline in Synthetic Chemistry

2-Fluoro-6-methoxyaniline hydrochloride is a key building block in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.[1] The strategic placement of the fluoro and methoxy groups on the aniline ring imparts unique electronic and steric properties, influencing the reactivity of the amine and the phenyl ring. The fluorine atom can enhance metabolic stability, improve binding affinity to biological targets, and modulate the lipophilicity of the final compound, all of which are critical parameters in drug design.[1] This guide provides a detailed overview of several key derivatization reactions of 2-Fluoro-6-methoxyaniline, offering field-proven insights and step-by-step protocols for researchers, scientists, and drug development professionals.

A Note on the Hydrochloride Salt: 2-Fluoro-6-methoxyaniline is often supplied as its hydrochloride salt for improved stability and handling. Prior to most derivatization reactions targeting the amino group, the free aniline must be liberated. This is typically achieved by treating the hydrochloride salt with a suitable base, such as sodium bicarbonate, sodium carbonate, or an organic base like triethylamine, in an appropriate solvent. The choice of base and solvent will depend on the specific reaction conditions.

I. N-Acylation: Formation of Amides

N-acylation is a fundamental transformation of the amino group of 2-Fluoro-6-methoxyaniline, leading to the formation of stable amide derivatives. These amides are common intermediates in the synthesis of a wide range of biologically active molecules. The reaction involves the nucleophilic attack of the amino group on an acylating agent, such as an acid chloride or anhydride.

Causality Behind Experimental Choices:

-

Acylating Agent: Acetic anhydride is a commonly used and cost-effective acylating agent. For less reactive anilines or to introduce different acyl groups, the corresponding acid chloride can be used, often in the presence of a non-nucleophilic base like pyridine or triethylamine to scavenge the HCl byproduct.

-

Solvent: Acetic acid can serve as both a solvent and a catalyst for acetylation with acetic anhydride.[2][3] For reactions with acid chlorides, aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to avoid hydrolysis of the acylating agent.

-

Temperature: Acylation reactions are often exothermic and are typically carried out at room temperature or with initial cooling to control the reaction rate and minimize side reactions.

Protocol 1: Synthesis of N-(2-fluoro-6-methoxyphenyl)acetamide

This protocol describes the acetylation of 2-Fluoro-6-methoxyaniline using acetic anhydride.

Workflow Diagram:

Caption: Workflow for the N-Acylation of 2-Fluoro-6-methoxyaniline.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-Fluoro-6-methoxyaniline | 141.14 | 10 | 1.41 g |

| Acetic Anhydride | 102.09 | 12 | 1.13 mL (1.22 g) |

| Glacial Acetic Acid | - | - | 15 mL |

| Saturated Sodium Bicarbonate Solution | - | - | As needed |

| Ethyl Acetate | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Magnesium Sulfate | - | - | As needed |

Step-by-Step Procedure:

-

Preparation of the Free Aniline: If starting with 2-Fluoro-6-methoxyaniline hydrochloride, dissolve it in water and add a saturated solution of sodium bicarbonate until the solution is basic (pH > 8). Extract the free aniline with ethyl acetate, dry the organic layer over anhydrous magnesium sulfate, and concentrate under reduced pressure.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.41 g (10 mmol) of 2-Fluoro-6-methoxyaniline in 15 mL of glacial acetic acid.[2]

-

Addition of Acylating Agent: To the stirred solution, add 1.13 mL (12 mmol) of acetic anhydride dropwise at room temperature.[2]

-

Reaction: Stir the reaction mixture at room temperature for 18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture into a beaker containing 100 mL of ice-water and stir until a precipitate forms.

-

Isolation: Collect the solid by vacuum filtration and wash with cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford N-(2-fluoro-6-methoxyphenyl)acetamide as a solid.

II. N-Sulfonylation: Formation of Sulfonamides

N-sulfonylation of 2-Fluoro-6-methoxyaniline with sulfonyl chlorides, such as p-toluenesulfonyl chloride or benzenesulfonyl chloride, yields sulfonamides. These derivatives are important pharmacophores and are also used as protecting groups for amines.

Causality Behind Experimental Choices:

-

Sulfonylating Agent: Benzenesulfonyl chloride is a common and effective reagent for this transformation.

-

Base: A non-nucleophilic organic base like pyridine or triethylamine is crucial to neutralize the HCl generated during the reaction, driving the reaction to completion. Pyridine can also act as a catalyst.

-

Solvent: An aprotic solvent such as dichloromethane (DCM) is ideal as it is unreactive towards the sulfonyl chloride.

-

Temperature: The reaction is typically performed at low temperatures (e.g., 0 °C) to control the exothermic nature of the reaction and to prevent the formation of di-sulfonated byproducts.[4]

Protocol 2: Synthesis of N-(2-fluoro-6-methoxyphenyl)benzenesulfonamide

This protocol details the reaction of 2-Fluoro-6-methoxyaniline with benzenesulfonyl chloride.

Workflow Diagram:

Caption: Workflow for the N-Sulfonylation of 2-Fluoro-6-methoxyaniline.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-Fluoro-6-methoxyaniline | 141.14 | 10 | 1.41 g |

| Benzenesulfonyl Chloride | 176.62 | 11 | 1.42 mL (1.94 g) |

| Pyridine | 79.10 | 20 | 1.61 mL |

| Dichloromethane (DCM) | - | - | 50 mL |

| 1 M Hydrochloric Acid (HCl) | - | - | As needed |

| Saturated Sodium Bicarbonate Solution | - | - | As needed |

| Brine | - | - | As needed |

| Anhydrous Sodium Sulfate | - | - | As needed |

Step-by-Step Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 1.41 g (10 mmol) of 2-Fluoro-6-methoxyaniline and 1.61 mL (20 mmol) of pyridine in 50 mL of anhydrous DCM.

-

Cooling: Cool the solution to 0 °C in an ice bath.

-

Addition of Sulfonylating Agent: Add a solution of 1.42 mL (11 mmol) of benzenesulfonyl chloride in 10 mL of anhydrous DCM dropwise to the cooled reaction mixture over 15 minutes.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

-

Work-up: Quench the reaction by adding 50 mL of 1 M HCl. Separate the organic layer, and wash it sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired sulfonamide.

III. Diazotization and Subsequent Reactions

The amino group of 2-Fluoro-6-methoxyaniline can be converted to a diazonium salt, which is a versatile intermediate for introducing a variety of substituents onto the aromatic ring through reactions like the Sandmeyer and Schiemann reactions.[5] Diazotization is typically carried out at low temperatures using nitrous acid, which is generated in situ from sodium nitrite and a strong acid.[5]

Causality Behind Experimental Choices:

-

Diazotizing Agent: Sodium nitrite in the presence of a strong acid like HCl or H₂SO₄ generates nitrous acid (HNO₂) in situ, which is the active diazotizing agent.

-

Acid: A strong mineral acid is required to protonate nitrous acid and to form the diazonium salt.

-

Temperature: Diazotization reactions are performed at low temperatures (0-5 °C) because aryl diazonium salts are generally unstable and can decompose at higher temperatures.[6]

-

Sandmeyer Reagents: Copper(I) salts (e.g., CuCl, CuBr, CuCN) are used as catalysts in Sandmeyer reactions to replace the diazonium group with a halide or cyanide.[3]

Protocol 3: Sandmeyer Reaction for the Synthesis of 1-Chloro-2-fluoro-6-methoxybenzene

This protocol outlines the conversion of 2-Fluoro-6-methoxyaniline to 1-Chloro-2-fluoro-6-methoxybenzene via a diazotization-Sandmeyer sequence.

Workflow Diagram:

Caption: Workflow for the Sandmeyer Reaction of 2-Fluoro-6-methoxyaniline.

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 2-Fluoro-6-methoxyaniline | 141.14 | 20 | 2.82 g |

| Concentrated HCl | ~37% | - | 6 mL |

| Sodium Nitrite (NaNO₂) | 69.00 | 22 | 1.52 g |

| Copper(I) Chloride (CuCl) | 98.99 | 25 | 2.47 g |

| Diethyl Ether | - | - | As needed |

| Saturated Sodium Bicarbonate Solution | - | - | As needed |

| Anhydrous Sodium Sulfate | - | - | As needed |

Step-by-Step Procedure:

-

Diazotization: In a beaker, suspend 2.82 g (20 mmol) of 2-Fluoro-6-methoxyaniline in a mixture of 6 mL of concentrated HCl and 10 mL of water. Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring. Slowly add a solution of 1.52 g (22 mmol) of sodium nitrite in 5 mL of water, keeping the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.

-

Preparation of Copper(I) Chloride Solution: In a separate flask, dissolve 2.47 g (25 mmol) of copper(I) chloride in 15 mL of concentrated HCl.

-

Sandmeyer Reaction: Slowly add the cold diazonium salt solution to the stirred copper(I) chloride solution. Effervescence (evolution of N₂ gas) will be observed. After the addition is complete, warm the mixture to room temperature and then heat it on a steam bath for 30 minutes.

-

Work-up: Cool the reaction mixture and extract with diethyl ether. Wash the ether extracts with water, saturated sodium bicarbonate solution, and finally with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be purified by distillation or column chromatography to give 1-Chloro-2-fluoro-6-methoxybenzene.

IV. Carbon-Carbon and Carbon-Nitrogen Bond Forming Reactions

2-Fluoro-6-methoxyaniline and its derivatives are excellent substrates for various cross-coupling and cyclization reactions to build more complex molecular architectures, including important heterocyclic scaffolds.

A. Suzuki-Miyaura Cross-Coupling